molecular formula C10H10N2O B1337123 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine CAS No. 188999-31-7

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1337123
CAS No.: 188999-31-7
M. Wt: 174.2 g/mol
InChI Key: VPEKMAJHFMHNEA-UHFFFAOYSA-N
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Description

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C10H10N2O It is characterized by a pyrrolopyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and methyl triphenyl phosphonium chloride.

    Wittig Reaction: The key step in the synthesis is the Wittig reaction, where the aldehyde group of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde reacts with the ylide generated from methyl triphenyl phosphonium chloride. This reaction forms the vinyl group at the 2-position.

    Reaction Conditions: The Wittig reaction is typically carried out in an inert atmosphere (e.g., under nitrogen) using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for cost-effectiveness and efficiency. This includes using bulk quantities of starting materials, optimizing reaction conditions, and employing continuous flow reactors to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 5-methoxy-2-formyl-1H-pyrrolo[3,2-b]pyridine or 5-methoxy-2-carboxy-1H-pyrrolo[3,2-b]pyridine.

    Reduction: Formation of 5-methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    2-Vinyl-1H-pyrrolo[3,2-b]pyridine: Lacks the methoxy group, which affects its solubility and binding properties.

    5-Methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine: A saturated derivative with different reactivity and biological activity.

Uniqueness

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-ethenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-3-7-6-9-8(11-7)4-5-10(12-9)13-2/h3-6,11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEKMAJHFMHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440665
Record name 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188999-31-7
Record name 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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